
VER-50589
Übersicht
Beschreibung
VER-50589 ist ein niedermolekulares Medikament, das als potenter Inhibitor von Hitzeschockprotein 90 (HSP90) wirkt. Es hat sich aufgrund seiner Fähigkeit, die Funktion von HSP90 zu hemmen, ein Protein, das eine entscheidende Rolle bei der Faltung, Stabilität und Funktion vieler onkogener Proteine spielt, ein erhebliches Potenzial in der Behandlung verschiedener Krebsarten gezeigt .
Wissenschaftliche Forschungsanwendungen
VER-50589 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.
Biology: this compound is used to study the role of heat shock protein 90 in various biological processes, including cell cycle regulation and apoptosis.
Wirkmechanismus
VER-50589, also known as “5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-(4-Methoxyphenyl)isoxazole-3-Carboxamide”, is a potent inhibitor of Heat Shock Protein 90 (HSP90) . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary target of this compound is HSP90 . HSP90 is a crucial host factor for the viral life cycle and an ideal therapeutic target for limiting viral proliferation .
Mode of Action
This compound inhibits the intrinsic ATPase of full-length recombinant yeast Hsp90 . It also binds to the recombinant human HSP90β with a dissociation constant (Kd) of 4.5 nM .
Biochemical Pathways
This compound affects the AKT and ERK signaling pathways . EV71 infection activates these pathways, and the phosphorylation of AKT and RAF/MEK/ERK is weakened by this compound administration .
Result of Action
This compound exhibits robust antiviral activity by inhibiting HSP90 and mediating the AKT and RAF/MEK/ERK signaling pathways . It diminishes the plaque formation induced by EV71 and inhibits EV71 mRNA and protein synthesis . In tumor cell viability experiments, it robustly represses the proliferation against six human tumor cells .
Biochemische Analyse
Biochemical Properties
VER-50589 exhibits strong inhibitory activity against Hsp90, with an IC50 value of 21 nM . It interacts with the ATP binding site on the N-terminal of Hsp90, thereby inhibiting the intrinsic ATPase activity of Hsp90 . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins .
Cellular Effects
This compound has been shown to robustly repress the proliferation of various human tumor cells . It induces apoptosis of tumor cells and arrests the tumor cell cycle in the G0/G1 phase . Additionally, this compound significantly downregulates the expression of two Hsp90 client proteins, CDK4 and HER2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Hsp90. By binding to the ATP binding site on the N-terminal of Hsp90, this compound disrupts the chaperone function of Hsp90 . This leads to the degradation of Hsp90 client proteins, including key regulators of cell growth and survival .
Dosage Effects in Animal Models
In animal models, this compound has shown promising results. For instance, it has been reported to impair tumor growth in HCT116 human colon cancer xenografts
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
VER-50589 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Isoxazolrings beinhaltet. Die wichtigsten Schritte umfassen:
Bildung des Isoxazolrings: Dies beinhaltet die Reaktion eines geeigneten Aldehyds mit Hydroxylamin unter Bildung eines Oxims, das dann zum Isoxazolring cyclisiert wird.
Substitutionsreaktionen: Der Isoxazolring wird dann verschiedenen Substitutionsreaktionen unterzogen, um die gewünschten funktionellen Gruppen, wie z. B. die Chlor- und Methoxygruppen, einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute und effizienten Reinigungsmethoden, um die Reinheit und Konsistenz der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VER-50589 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Isoxazolring zu modifizieren.
Substitution: Es können verschiedene Substitutionsreaktionen durchgeführt werden, um verschiedene funktionelle Gruppen am Isoxazolring einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Hitzeschockprotein 90 und seine Auswirkungen auf die Proteinfaltung und -stabilität zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von Hitzeschockprotein 90 in verschiedenen biologischen Prozessen, einschließlich der Zellzyklusregulation und Apoptose, zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Funktion von Hitzeschockprotein 90 hemmt. Hitzeschockprotein 90 ist ein molekularer Chaperon, der an der Faltung, Stabilität und Funktion vieler onkogener Proteine beteiligt ist. Durch die Hemmung von Hitzeschockprotein 90 stört this compound die Funktion dieser onkogenen Proteine, was zur Hemmung des Wachstums von Krebszellen und Induktion von Apoptose führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Geldanamycin: Ein weiterer Inhibitor von Hitzeschockprotein 90 mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
VER-49009: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber geringerer Wirksamkeit im Vergleich zu VER-50589.
NVP-AUY922: Ein neuartiger Inhibitor von Hitzeschockprotein 90 mit höherer Wirksamkeit im Vergleich zu this compound
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Wirksamkeit und Selektivität für Hitzeschockprotein 90. Es hat in präklinischen Studien eine günstige Pharmakokinetik und eine signifikante Antitumorwirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikrebsmittel macht .
Biologische Aktivität
VER-50589 is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the proper folding and functioning of numerous client proteins implicated in cancer and viral infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and antiviral properties.
HSP90 plays a crucial role in the maturation and stability of various oncoproteins. By inhibiting HSP90, this compound disrupts the chaperoning process, leading to the degradation of client proteins such as C-RAF, B-RAF, and survivin. This results in cell cycle arrest and apoptosis in cancer cells. Specifically, this compound binds to the ATP-binding site of HSP90, exhibiting a competitive inhibition profile with a reported IC50 value of 21 ± 4 nmol/L, significantly lower than that of its analog VER-49009 (IC50 = 47 ± 9 nmol/L) .
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects across various human cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to VER-49009:
Cell Line | GI50 (nmol/L) for VER-49009 | GI50 (nmol/L) for this compound |
---|---|---|
SKMEL 2 (Melanoma) | 1,093.3 ± 111.2 | 62.0 ± 4.3 |
SKMEL 5 (Melanoma) | 163.3 ± 14.5 | 125.0 ± 22.6 |
CH1 (Ovarian) | - | 32.7 ± 0.2 |
BT-474 (Breast) | - | Lower by up to 33.6-fold |
The mean GI50 value for a panel of cancer cell lines was found to be 78 ± 15 nmol/L for this compound compared to 685 ± 119 nmol/L for VER-49009, indicating a 9-fold increase in potency for this compound .
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against Enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease (HFMD). The compound has been shown to inhibit viral replication by interfering with HSP90-mediated signaling pathways such as AKT and RAF/MEK/ERK.
In vitro studies demonstrated that treatment with this compound significantly reduced plaque formation and inhibited mRNA and protein synthesis of EV71. Furthermore, in vivo experiments indicated that a single daily dose improved survival rates in EV71-infected mice (p < 0.005) . The antiviral mechanism involves the downregulation of critical signaling pathways activated during viral infection.
Case Studies
Case studies have illustrated the therapeutic potential of this compound in both oncology and virology contexts:
- Cancer Treatment : A study involving human ovarian carcinoma models showed that this compound effectively inhibited tumor growth by accumulating at levels above the cellular GI50 for over 24 hours, resulting in a 30% growth inhibition .
- Viral Infections : In another study focusing on EV71, the administration of this compound not only inhibited viral replication but also demonstrated efficacy against other human enteroviruses like Coxsackievirus B3 and Echovirus .
Eigenschaften
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCDMPJCKNLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-08-7 | |
Record name | VER-50589 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VER-50589?
A1: this compound is a potent and selective inhibitor of heat shock protein 90 (HSP90) [1, 2, 3, 4, 5]. It binds to the N-terminal ATP-binding pocket of HSP90, [1, 2] inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways [1, 2, 4, 6].
Q2: How does this compound compare to 17-allylamino-17-demethoxygeldanamycin (17-AAG), another HSP90 inhibitor?
A2: While both compounds target HSP90, this compound displays some advantages. Unlike 17-AAG, the cellular potency of this compound is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression [1]. Additionally, this compound demonstrates superior potency and in vivo efficacy compared to 17-AAG [1]. Furthermore, acquired resistance to 17-AAG, potentially linked to reduced NQO1 activity, does not confer cross-resistance to this compound [3, 6, 7].
Q3: What is the structure-activity relationship (SAR) for this compound?
A3: this compound is a resorcinylic isoxazole amide analogue. Research indicates that the isoxazole ring significantly enhances potency compared to analogous pyrazole compounds, such as VER-49009. This difference is attributed to higher binding enthalpy for the isoxazole derivative [1].
Q4: What are the pharmacokinetic properties of this compound?
A4: Studies in mice bearing human colon carcinoma xenografts show that this compound exhibits favorable pharmacokinetic properties, including good tumor accumulation and a long half-life [1, 2]. In these studies, this compound achieved tumor concentrations well above its cellular inhibitory concentration (GI50) for 24 hours, resulting in significant tumor growth inhibition [1, 2].
Q5: Has this compound shown efficacy in preclinical models of cancer?
A5: Yes, this compound demonstrates significant antitumor activity in preclinical models. It effectively inhibits the growth of various human cancer cell lines in vitro and displays potent antitumor activity in vivo, particularly in a human ovarian carcinoma model [1].
Q6: Are there any known resistance mechanisms to this compound?
A6: While this compound appears to overcome some resistance mechanisms observed with 17-AAG, research suggests that alterations in histone deacetylase (HDAC) activity might contribute to acquired resistance to a broader spectrum of HSP90 inhibitors, including this compound [5]. Further investigation into potential resistance mechanisms is crucial for optimizing its clinical application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.